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Compound of Interest

Compound Name:
2-Methoxy-3-nitro-6-

phenylpyridine

CAS No.: 161029-97-6

Cat. No.: B3244242

Get Quote

Application Note: 2-Methoxy-3-nitro-6-phenylpyridine as a High-Value Drug Scaffold

Part 1: Executive Summary & Strategic Utility
2-Methoxy-3-nitro-6-phenylpyridine (CAS: 161029-97-6) is a specialized heterocyclic

building block utilized primarily in the synthesis of P2X3 receptor antagonists, kinase inhibitors

(e.g., p38 MAPK), and allosteric modulators targeting GPCRs. Its structural value lies in its

trisubstituted pyridine core, which offers three distinct vectors for chemical diversification:[1]

C3-Nitro Group: A latent amine precursor for constructing fused ring systems

(imidazopyridines, triazolopyridines).

C2-Methoxy Group: A versatile handle that can serve as a hydrogen bond acceptor or be

hydrolyzed to a pyridone (lactam) pharmacophore.

C6-Phenyl Group: Provides a pre-installed hydrophobic moiety essential for occupying deep

hydrophobic pockets in enzyme active sites (e.g., the ATP-binding gate of kinases).
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This guide details the protocols for transforming this intermediate into a 6-phenyl-imidazo[4,5-

b]pyridine core, a "privileged structure" in modern drug discovery.

Part 2: Chemical Profile & Handling
Property Specification

IUPAC Name 2-Methoxy-3-nitro-6-phenylpyridine

CAS Number 161029-97-6

Molecular Formula C₁₂H₁₀N₂O₃

Molecular Weight 234.22 g/mol

Appearance Yellow to pale-orange crystalline solid

Solubility
Soluble in DMSO, DMF, DCM, EtOAc; Insoluble

in water

Stability
Stable under ambient conditions; light-sensitive

(store in amber vials)

Hazards
Irritant (Skin/Eye); Potential sensitizer.[2][3]

Handle in a fume hood.

Part 3: Synthetic Pathway Visualization
The following diagram illustrates the "Scaffold Evolution" from the title compound to a bioactive

imidazo[4,5-b]pyridine core.
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Caption: Fig 1. Divergent synthetic pathways. The primary route (blue/green) yields the

imidazopyridine core.

Part 4: Experimental Protocols
Protocol A: Chemoselective Nitro Reduction
Objective: To reduce the C3-nitro group to an amine without demethylating the C2-methoxy

group or reducing the phenyl ring.

Context: Standard hydrogenation (H₂/Pd-C) can sometimes result in over-reduction or

dechlorination if halogens are present elsewhere. The Iron/Ammonium Chloride method is

selected here for its high chemoselectivity and operational simplicity.

Materials:

Substrate: 2-Methoxy-3-nitro-6-phenylpyridine (1.0 equiv)

Reagent: Iron powder (325 mesh, 5.0 equiv)

Additive: Ammonium Chloride (NH₄Cl, 5.0 equiv)

Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Procedure:

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux

condenser, dissolve 2-Methoxy-3-nitro-6-phenylpyridine (10 mmol, 2.34 g) in Ethanol (40

mL).

Activation: Add a solution of Ammonium Chloride (2.67 g, 50 mmol) in Water (10 mL).

Addition: Add Iron powder (2.79 g, 50 mmol) in a single portion.

Reaction: Heat the mixture to reflux (80°C) with vigorous stirring. Monitor by TLC

(Hexane/EtOAc 7:3) or HPLC.[4]

Checkpoint: The yellow starting material should disappear, replaced by a fluorescent blue

spot (amine) within 2–4 hours.
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Work-up:

Cool to room temperature.[5]

Filter the mixture through a pad of Celite to remove iron residues. Wash the pad with

Ethanol (20 mL).

Concentrate the filtrate under reduced pressure to remove ethanol.

Dilute the aqueous residue with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

Purification: Dry the combined organics over Na₂SO₄, filter, and concentrate. The crude 2-

Methoxy-3-amino-6-phenylpyridine is typically >95% pure and can be used directly.

Yield Expectation: 85–92%.[6]

Protocol B: Cyclization to Imidazo[4,5-b]pyridine
Objective: To form the fused imidazole ring, generating the pharmacophore found in many

kinase inhibitors.

Materials:

Substrate: 2-Methoxy-3-amino-6-phenylpyridine (from Protocol A)

Reagent: Triethyl Orthoformate (TEOF, Excess)

Catalyst: p-Toluenesulfonic acid (pTSA, 5 mol%)

Step-by-Step Procedure:

Setup: Place the amine (5 mmol) in a dry pressure vial or round-bottom flask.

Solvent/Reagent: Add Triethyl Orthoformate (10 mL). No co-solvent is usually required as

TEOF acts as both reagent and solvent.

Catalysis: Add pTSA monohydrate (47 mg, 0.25 mmol).

Reaction: Heat to 100°C for 4–6 hours.
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Mechanism:[1][7] The amine reacts with TEOF to form an imidate intermediate, which

undergoes intramolecular attack by the pyridine nitrogen (after in-situ demethylation or

direct attack depending on conditions; often the methoxy group is retained if mild, or

eliminated to form the oxo-bridge if harsh. Note: Standard cyclization retains the methoxy

if N-alkylation is intended later, but direct fusion often yields the 2-methoxy-imidazo

derivative.)

Work-up: Evaporate volatiles under high vacuum.

Crystallization: Triturate the residue with cold Diethyl Ether or Hexane to precipitate the

product.

Part 5: Quality Control & Analytics
To ensure the integrity of the intermediate before downstream processing, use the following

parameters.

Method Parameter Acceptance Criteria

HPLC

Column: C18 (150 x 4.6 mm,

3.5 µm)Mobile Phase: A: 0.1%

TFA/H₂O, B: MeCNGradient:

10% B to 90% B over 15 min

Purity > 98.0% (Area %)

¹H-NMR

Solvent: DMSO-d₆Key Signals:

• -OCH₃ (Singlet, ~4.0 ppm)•

Phenyl protons (Multiplet, 7.4–

8.0 ppm)• Pyridine H4/H5

(Doublets, distinct coupling)

Consistent structure; No

residual solvent peaks >0.5%

LC-MS ESI+ Mode [M+H]⁺ = 235.2 ± 0.1 Da
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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